![molecular formula C12H9N3O B2596988 2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol CAS No. 339009-94-8](/img/structure/B2596988.png)

2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

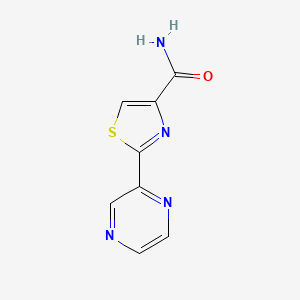

“2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol” is a chemical compound that belongs to the class of imidazo[4,5-b]pyridines . Imidazo[4,5-b]pyridines have been attracting substantial interest due to their potential pharmaceutical applications .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthesis process involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of “this compound” is complex and involves various interactions. For instance, the –NH– group of imidazo-pyridine forms an H-bond with Asp1526, while both hydroxyls of catechol form an H-bond with Asp1279 . The imidazo-pyridine ring is well stabilized by π – π stacking with Phe1560, and other hydrophobic interactions involving side chain of Pro1159, Tyr1167, Asp1157, Met1421, Trp1369, Pro1318, and Lys1460 .Chemical Reactions Analysis

The chemical reactions involved in the formation of “this compound” are diverse and complex. The tautomeric form present in the imidazo[4,5-b]pyridine skeletons made this system more diversified, and the condensation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with 1.2 equivalents of alkyl halides under phase transfer catalysis conditions led to effects on two positions: the nitrogen at position 3 (N3) and at position 4 (N4) .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are complex and varied. For instance, the compound has a melting point of 226°C . The 1H NMR (500 MHz, DMSO-d6) of the compound is δ 8.46 (d, 1H, J = 2.0 Hz), 8.25 (s, 1H), 8.22 (t, 1H), 7.65–7.60 (m, 3H), 7.48–7.41 (m, H) .Scientific Research Applications

Structural Analysis and Crystalline Properties

Research on imidazo[4,5-b]pyridine derivatives often focuses on their structural characteristics and crystalline properties. For example, studies have analyzed the crystalline structures of various derivatives, detailing the angles and conformations within their molecular frameworks and exploring the types of hydrogen bonds formed within crystals. Such investigations provide insights into the compounds' stability and potential applications in material science (Hjouji et al., 2016; Bourichi et al., 2019).

Electroluminescent Devices

Another area of research involves the application of imidazo[4,5-b]pyridine derivatives in electroluminescent devices. Studies have shown that these compounds can be used to construct high-performance organic light-emitting diodes (OLEDs) with applications in displays and lighting. The incorporation of imidazo[4,5-b]pyridine derivatives into OLEDs has been explored to enhance device efficiency and color purity, demonstrating their value in advancing display technology (Wang et al., 2016).

Antimicrobial and Anticancer Activity

Imidazo[4,5-b]pyridine derivatives have also been investigated for their potential antimicrobial and anticancer activities. Some derivatives have exhibited significant biological activity against various cancer cell lines, indicating their potential for development into therapeutic agents. Research into these compounds' mechanisms of action and efficacy can contribute to the discovery of new treatments for infectious diseases and cancer (Banda et al., 2016; Al-lami, 2018).

Chemical Synthesis and Diversity-Oriented Synthesis

The chemical synthesis of imidazo[4,5-b]pyridine derivatives is another significant area of research. Methods have been developed to construct these compounds efficiently, contributing to diversity-oriented synthesis (DOS) strategies. These methodologies enable the rapid generation of libraries of small molecules with diverse structures for potential applications in drug discovery and material science (Zhang et al., 2019).

Future Directions

The future directions for the study of “2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol” are promising. Recent advances in the synthesis of imidazo[4,5-b]pyridines from various substrates provide new initiatives to chemists towards the synthesis of imidazo[4,5-b]pyridines and all frequent challenges associated with the reported methods .

Mechanism of Action

Target of Action

The primary target of the compound 2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol is the α-glucosidase enzyme . This enzyme plays a crucial role in the digestion of dietary carbohydrates, and its inhibition can be an effective strategy in controlling type-II diabetes mellitus .

Mode of Action

This compound interacts with its target, the α-glucosidase enzyme, by forming hydrogen bonds with specific amino acids in the enzyme . The –NH– group of the imidazo-pyridine of the compound forms a hydrogen bond with Asp1526, while both hydroxyls of catechol form hydrogen bonds with Asp1279 . This interaction inhibits the enzyme’s activity, thereby reducing the digestion and absorption of dietary carbohydrates .

Biochemical Pathways

The inhibition of α-glucosidase by this compound affects the carbohydrate digestion pathway . This results in a decrease in postprandial blood glucose levels, which is beneficial for controlling type-II diabetes mellitus .

Pharmacokinetics

The compound’s ability to inhibit α-glucosidase suggests that it may have suitable absorption, distribution, metabolism, and excretion (adme) properties that allow it to reach its target in the body and exert its effects .

Result of Action

The primary result of the action of this compound is the inhibition of the α-glucosidase enzyme . This leads to a decrease in the digestion and absorption of dietary carbohydrates, resulting in lower postprandial blood glucose levels . This effect is beneficial for the management of type-II diabetes mellitus .

properties

IUPAC Name |

1-hydroxy-2-phenylimidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c16-15-10-7-4-8-13-11(10)14-12(15)9-5-2-1-3-6-9/h1-8,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCFISBPLDOPPCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2O)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665941 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-benzyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2596909.png)

![N-[1-(5-bromo-2-chlorobenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2596913.png)

![9-(3-chloro-2-methylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2596920.png)

![6-(5-Thieno[3,2-d]pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2596921.png)

![2-[[1-(2-Fluorophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2596923.png)